molecular formula C31H51ClO2 B12684341 Cholest-5-en-3-ol (3beta)-, 3-(4-chlorobutanoate) CAS No. 73112-99-9

Cholest-5-en-3-ol (3beta)-, 3-(4-chlorobutanoate)

Cat. No.: B12684341
CAS No.: 73112-99-9
M. Wt: 491.2 g/mol
InChI Key: FWOCLQPBUVEXDS-WTIYZCPMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholest-5-en-3-ol (3beta)-, 3-(4-chlorobutanoate) is a chemical compound with the molecular formula C31H51ClO2 and a molecular weight of 491.2 g/mol It is a derivative of cholesterol, where the hydroxyl group at the third position is esterified with 4-chlorobutanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholest-5-en-3-ol (3beta)-, 3-(4-chlorobutanoate) typically involves the esterification of cholesterol with 4-chlorobutanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of Cholest-5-en-3-ol (3beta)-, 3-(4-chlorobutanoate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-3-ol (3beta)-, 3-(4-chlorobutanoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cholest-5-en-3-ol (3beta)-, 3-(4-chlorobutanoate) has several scientific research applications:

Mechanism of Action

The mechanism of action of Cholest-5-en-3-ol (3beta)-, 3-(4-chlorobutanoate) involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, modulating their activity and influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cholest-5-en-3-ol (3beta)-, 3-(4-chlorobutanoate) is unique due to the presence of the 4-chlorobutanoate moiety, which imparts distinct chemical properties and reactivity compared to other cholesterol esters. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

73112-99-9

Molecular Formula

C31H51ClO2

Molecular Weight

491.2 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-chlorobutanoate

InChI

InChI=1S/C31H51ClO2/c1-21(2)8-6-9-22(3)26-13-14-27-25-12-11-23-20-24(34-29(33)10-7-19-32)15-17-30(23,4)28(25)16-18-31(26,27)5/h11,21-22,24-28H,6-10,12-20H2,1-5H3/t22-,24+,25+,26-,27-,28+,30+,31-/m1/s1

InChI Key

FWOCLQPBUVEXDS-WTIYZCPMSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCl)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCl)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.